3'-Nitroacetanilide

Description

Significance in Contemporary Organic Synthesis Paradigms

3'-Nitroacetanilide holds a significant place in the landscape of modern organic synthesis, primarily as a key intermediate and a case study in regioselectivity. The synthesis of nitroacetanilide isomers is a cornerstone example of electrophilic aromatic substitution, a fundamental concept in organic chemistry. The direct nitration of acetanilide (B955) using a mixture of nitric and sulfuric acids predominantly yields the ortho- and para-isomers. magritek.comcollegedunia.com This is because the acetamido group (-NHCOCH3) is an ortho-para directing group, which activates these positions for electrophilic attack. collegedunia.comresearchgate.net

The synthesis of the meta isomer, this compound, therefore, cannot be efficiently achieved through this direct route and requires an alternative synthetic strategy. metoree.com A common method involves the acetylation of 3-nitroaniline (B104315). chemdad.com This necessity for a different pathway underscores the importance of strategic functional group manipulation and protecting group chemistry in directing the outcomes of aromatic substitution reactions.

Furthermore, this compound serves as a versatile building block for more complex molecules. smolecule.comchemicalbook.com Its functional groups—the nitro group and the acetamido group—can be chemically transformed to introduce new functionalities, making it a valuable precursor in multi-step synthetic sequences, such as in the preparation of chalcones. smolecule.comchemicalbook.com

Role as a Versatile Synthetic Intermediate in Medicinal and Material Chemistry

The utility of this compound as a synthetic intermediate is particularly pronounced in the fields of medicinal and material chemistry, where it serves as a precursor to high-value compounds.

In Medicinal Chemistry: A critical application of this compound is its use in the synthesis of 3'-aminoacetanilide through the reduction of the nitro group. wikipedia.org 3'-Aminoacetanilide is a vital intermediate in the pharmaceutical industry. wikipedia.orgscispace.com It is a documented starting material for the synthesis of Trametinib, a medication used in cancer therapy. wikipedia.org Moreover, 3'-aminoacetanilide is employed in the preparation of various heterocyclic compounds, such as pyrroles, imidazoles, and thiazoles, which are core structures in many biologically active molecules and drug candidates. wikipedia.org Nitrogen-containing heterocycles are prevalent in FDA-approved drugs, highlighting the importance of intermediates like 3'-aminoacetanilide in drug discovery and development. nih.gov

In Material Chemistry: In the realm of materials science, this compound and its derivatives are instrumental in the development of dyes and advanced optical materials. The reduction product, 3'-aminoacetanilide, is used to prepare azo compounds, which form a significant class of dyes. wikipedia.org

More recently, research has focused on the nonlinear optical (NLO) properties of m-nitroacetanilide. rasayanjournal.co.inresearchgate.nettheses-algerie.com Organic NLO materials are of great interest for applications in optoelectronics, including second harmonic generation and frequency mixing, due to their large optical nonlinearity and rapid response times. rasayanjournal.co.in Theoretical and experimental studies have shown that m-nitroacetanilide possesses promising NLO behavior, attributed to its molecular structure which features an extended π-conjugated system. rasayanjournal.co.inresearchgate.netresearchgate.net Derivatives of nitroacetanilide are also being investigated for their potential in creating polymers with unique electrical properties. smolecule.com

Comparative Analysis of Nitroacetanilide Isomers: Ortho-, Meta-, and Para- Derivatives

The three positional isomers of nitroacetanilide—ortho, meta, and para—exhibit distinct physical properties and synthetic accessibility due to the different placement of the nitro group on the phenyl ring. metoree.com These differences are crucial for their separation and their specific applications.

The direct nitration of acetanilide results in a mixture of ortho- and para-nitroacetanilide because the acetamido group directs the incoming electrophile (the nitronium ion, NO2+) to these positions. magritek.comcollegedunia.com The para isomer is typically the major product due to the steric hindrance of the bulky acetamido group, which impedes attack at the adjacent ortho positions. collegedunia.comresearchgate.net The meta isomer is not significantly formed in this reaction. metoree.com

The isomers' differing solubilities are key to their separation. For instance, p-nitroacetanilide is less soluble in ethanol (B145695) than o-nitroacetanilide, which allows for its purification through recrystallization. magritek.comunacademy.com The para-isomer's higher melting point and lower solubility are often attributed to its greater symmetry, which allows for more efficient packing in the crystal lattice. quora.com

| Property | 2'-Nitroacetanilide (ortho) | This compound (meta) | 4'-Nitroacetanilide (para) |

|---|---|---|---|

| Synonym | o-Nitroacetanilide | m-Nitroacetanilide | p-Nitroacetanilide |

| Structure | Nitro group at position 2 | Nitro group at position 3 | Nitro group at position 4 |

| Melting Point (°C) | 93 | 151-158 | 212-216 |

| Appearance | Pale yellow/brown powder | Beige to brown powder | Yellowish granular powder |

| Solubility in Ethanol | Readily soluble | - | Almost insoluble |

| Primary Use | Byproduct in nitration | Precursor for dyes, NLO materials, and pharmaceuticals | Precursor for p-nitroaniline, dyes, and pharmaceuticals |

Data sourced from multiple references. magritek.comcollegedunia.comresearchgate.netmetoree.comchemicalbook.comunacademy.com

Historical Context and Evolution of Research on Nitroacetanilide Compounds

The study of nitroacetanilide compounds is deeply rooted in the history of organic chemistry. The parent molecule, acetanilide, was synthesized from aniline (B41778) and was historically recognized for its analgesic properties before being superseded by less toxic alternatives. unacademy.com The nitration of acetanilide itself has long been a classic experiment in academic laboratories to demonstrate the principles of electrophilic aromatic substitution and the directing effects of substituents on a benzene (B151609) ring. magritek.comcollegedunia.com

Early 20th-century research explored the reactivity of nitroacetanilide derivatives. For instance, studies on the decomposition of related compounds like N-nitroso-m-nitroacetanilide were conducted to synthesize other organic molecules such as m-nitrobiphenyl. orgsyn.org These foundational studies established the role of nitro-aromatic compounds as versatile intermediates.

The evolution of research has seen a shift from fundamental synthetic explorations to highly specialized applications. While 4-nitroacetanilide was historically important as an intermediate for dyes and the synthesis of p-nitroaniline, metoree.comunacademy.com contemporary research on the meta-isomer, this compound, has expanded into cutting-edge areas. Modern investigations are heavily focused on its application in materials science, particularly the development of organic nonlinear optical (NLO) materials for advanced technologies. rasayanjournal.co.inresearchgate.net Furthermore, its role as a key precursor in the synthesis of modern pharmaceuticals like Trametinib demonstrates its enduring relevance in medicinal chemistry. wikipedia.org This trajectory from a classic textbook compound to a component in advanced materials and medicines showcases the evolving nature of chemical research.

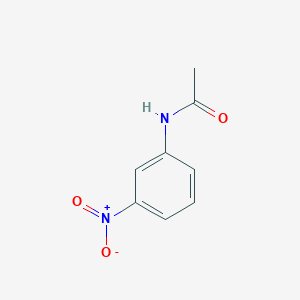

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

N-(3-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3/c1-6(11)9-7-3-2-4-8(5-7)10(12)13/h2-5H,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFTYNYHJHKCRKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5059539 | |

| Record name | Acetamide, N-(3-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122-28-1 | |

| Record name | N-(3-Nitrophenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Nitroacetanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3'-Nitroacetanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99339 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3'-Nitroacetanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1314 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-(3-nitrophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamide, N-(3-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-nitroacetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.121 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3'-NITROACETANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QGH8S22NBP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Mechanistic Investigations

Electrophilic Aromatic Nitration of Acetanilide (B955) Precursors

The introduction of a nitro group onto the aromatic ring of acetanilide is a classic example of electrophilic aromatic substitution. The acetamido group (-NHCOCH₃) is an activating, ortho-, para-directing group. magritek.com However, the regioselectivity and yield of the desired meta-isomer, 3'-Nitroacetanilide, are highly dependent on the reaction conditions and the choice of nitrating agent.

The synthesis of this compound is less common than its ortho and para isomers due to the directing effect of the acetamido group. magritek.com Direct nitration of acetanilide typically yields p-nitroacetanilide as the major product, with o-nitroacetanilide as a minor product. byjus.com To achieve meta-substitution, alternative strategies are often employed, such as starting with m-nitroaniline and then performing an acetylation reaction. For instance, a suspension of 3-nitroaniline (B104315) and triethylamine (B128534) in methylene (B1212753) chloride can be treated with acetyl chloride to yield this compound. prepchem.com

Standard nitration procedures on acetanilide itself require careful control of temperature to manage the exothermic reaction and prevent over-nitration. ukessays.com The reaction is often carried out at low temperatures, sometimes below 20°C, by slowly adding the nitrating agent to a solution of acetanilide. byjus.com After the reaction, the product is typically precipitated by pouring the mixture over crushed ice. smolecule.com

Table 1: Reaction Parameters for Acetanilide Nitration

| Parameter | Condition | Rationale | Reference |

|---|---|---|---|

| Temperature | Typically below 20°C, often in an ice bath | To control the exothermic reaction and reduce the rate to prevent dinitration. | byjus.comukessays.com |

| Addition of Nitrating Agent | Slow, dropwise addition | To maintain a low concentration of the nitrating agent and control the reaction rate. | ukessays.com |

| Solvent | Glacial acetic acid, concentrated sulfuric acid | To dissolve the acetanilide and act as a medium for the reaction. | smolecule.com |

| Workup | Pouring the reaction mixture onto ice | To precipitate the solid nitroacetanilide product. | smolecule.com |

The reactive electrophile in most aromatic nitration reactions is the nitronium ion (NO₂⁺). ibchem.comlibretexts.org This highly reactive species is typically generated in situ by the reaction of concentrated nitric acid with a stronger acid, most commonly concentrated sulfuric acid. wikipedia.orgquora.com

The generation of the nitronium ion can be represented by the following equilibrium: H₂SO₄ + HNO₃ ⇌ HSO₄⁻ + H₂NO₃⁺ H₂NO₃⁺ ⇌ H₂O + NO₂⁺ quora.com

Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the linear and highly electrophilic nitronium ion. libretexts.orgwikipedia.org The nitronium ion then attacks the electron-rich aromatic ring of acetanilide. ibchem.com The mechanism proceeds through a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. scribd.com The loss of a proton from this intermediate restores the aromaticity of the ring, resulting in the substituted product. scribd.com

The choice of nitrating agent can significantly influence the regioselectivity of the nitration of acetanilides. While a mixture of nitric and sulfuric acids typically favors the formation of the para-nitro isomer, other nitrating systems can lead to a higher proportion of the ortho-isomer. cdnsciencepub.comcapes.gov.br

Studies have shown that reagents such as acetyl nitrate (B79036) (formed from nitric acid and acetic anhydride) or nitronium tetrafluoroborate (B81430) can lead to predominant ortho-substitution. cdnsciencepub.comcapes.gov.br This change in regioselectivity is attributed to different reaction mechanisms. It has been proposed that with these reagents, an Sₙ2-type displacement occurs where the substituent's lone pair electrons attack the nitrating species, leading to the formation of the more accessible ortho complex. cdnsciencepub.comcapes.gov.br In contrast, nitration with mixed acids is thought to proceed through the conjugate acid of acetanilide, which favors para substitution. cdnsciencepub.comcapes.gov.br

Table 2: Influence of Nitrating Agent on Isomer Distribution in Acetanilide Nitration

| Nitrating Agent | Major Product | Proposed Rationale | Reference |

|---|---|---|---|

| Nitric Acid / Sulfuric Acid | para-Nitroacetanilide | Substitution occurs on the conjugate acid of acetanilide. | cdnsciencepub.comcapes.gov.br |

| Acetyl Nitrate or Nitronium Tetrafluoroborate | ortho-Nitroacetanilide | Sₙ2 displacement by substituent electrons on the nitrating species. | cdnsciencepub.comcapes.gov.br |

Computational studies have provided deeper insights into the mechanism of electrophilic aromatic nitration. Quantum chemical calculations have been used to model the reaction pathways and transition states involved. acs.org These studies support a mechanism involving multiple intermediates. acs.org

The initial interaction between the nitronium ion and the aromatic ring is thought to form a high-energy electron donor-acceptor (EDA) complex or an unoriented π-complex. acs.org This initial complex can then proceed to the more stable sigma complex. Theoretical models help to explain the observed regiochemistry by calculating the relative energies of the transition states leading to the different isomers. For activated rings like acetanilide, the ortho and para pathways are generally lower in energy than the meta pathway due to the ability of the activating group's lone pair to delocalize the positive charge in the arenium ion intermediate. wvu.edu The preference for the para product in many cases is often attributed to the steric hindrance of the bulky activating group, which disfavors attack at the ortho position. wvu.edu

Comparative Studies of Nitrating Agents and Their Influence on Positional Selectivity

Derivatization and Further Synthetic Transformations of this compound

This compound serves as a valuable intermediate for the synthesis of other compounds, primarily through the reduction of its nitro group.

The nitro group of this compound can be reduced to an amino group to form 3-aminoacetanilide. wikipedia.org This transformation is a key step in the synthesis of various fine chemicals, including dyes and pharmaceutical intermediates. wikipedia.orglookchem.com A variety of reducing agents and methods can be employed for this purpose. For instance, the reduction of m-nitroacetanilide is a known method to produce 3'-aminoacetanilide. wikipedia.org Similarly, the acetylation of 3-nitroaniline followed by reduction also yields 3-aminoacetanilide. lookchem.com

Formation of Complex Organic Architectures (e.g., Chalcones, Heterocycles, Schiff Bases)

While this compound is cited as a building block for various complex molecules, its direct use can be challenging due to the electronic effects of the nitro group. tandfonline.comresearchgate.net Often, it serves as a stable precursor to 3-aminoacetanilide, which is the more reactive intermediate for constructing many of these architectures. wikipedia.orgchemdad.com

Chalcones: The direct synthesis of chalcones via palladium-catalyzed oxidative C-H activation of this compound has been attempted. However, research indicates that this reaction does not proceed to yield the corresponding 2-aminochalcone derivative. The failure of this coupling reaction is attributed to the strong electron-withdrawing property of the meta-positioned nitro group, which deactivates the aromatic ring towards the necessary C-H activation step. wikipedia.org

Heterocycles: The synthesis of heterocyclic compounds such as pyrroles, imidazoles, and thiazoles often utilizes 3'-aminoacetanilide, which is readily prepared by the reduction of this compound. tandfonline.comwikipedia.orgscispace.comepa.gov The primary amino group of 3-aminoacetanilide provides the necessary nucleophilicity to participate in cyclization reactions with appropriate electrophilic partners to form the desired heterocyclic rings.

Schiff Bases: The formation of Schiff bases (imines) proceeds through the condensation of a primary amine with an aldehyde or ketone. In this context, this compound is first reduced to 3-aminoacetanilide. The resulting amino group can then react with various aromatic aldehydes to form Schiff bases. Studies on the closely related 3-nitroaniline show that this reaction proceeds efficiently in an ethanolic solution, often under reflux, to produce the corresponding imines in high yields. ajprd.comresearchgate.net This methodology is directly applicable to 3-aminoacetanilide.

| Aldehyde Reactant | Reaction Conditions | Yield (%) |

|---|---|---|

| 4-Chlorobenzaldehyde | Ethanol (B145695), Reflux, 2 hr | 85 |

| Salicylaldehyde (2-Hydroxybenzaldehyde) | Ethanol, Reflux, 2 hr | 80 |

| 4-Methoxybenzaldehyde | Ethanol, Reflux, 2 hr | 87.5 |

| 4-(Dimethylamino)benzaldehyde | Ethanol, Reflux, 2 hr | 83.8 |

| Cinnamaldehyde | Ethanol, Reflux, 2 hr | 88 |

| Benzaldehyde | Ethanol, Reflux, 2 hr | 80 |

| 4-Nitrobenzaldehyde | Ethanol, Reflux, 2 hr | 84.7 |

Exploration of Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aromatic compounds bearing strong electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com The nitro group (—NO₂) in this compound is a powerful electron-withdrawing group, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack.

The SNAr mechanism typically requires the electron-withdrawing group to be positioned ortho or para to the leaving group to enable stabilization of the negative charge in the intermediate Meisenheimer complex. wikipedia.org In this compound, the nitro group is at the C3 position. Therefore, it strongly activates the C2, C4, and C6 positions for nucleophilic attack. If a suitable leaving group (such as a halide) were present at one of these positions, the compound would be highly susceptible to displacement by a nucleophile. For instance, in the related compound 4'-Bromo-2'-fluoro-5'-nitroacetanilide, the bromine atom can be substituted by nucleophiles, a reaction enhanced by the presence of the electron-withdrawing nitro and fluoro substituents. While specific documented examples of SNAr reactions on the unsubstituted this compound ring are not prevalent in the reviewed literature, the foundational principles of physical organic chemistry strongly support its potential reactivity in this manner should a suitable substrate with a leaving group be employed.

Catalytic Approaches in Synthesis and Transformation

Catalysis offers efficient and selective routes for transforming this compound, particularly in reduction and coupling reactions. These methods are central to its utility as a synthetic intermediate.

Application of Homogeneous and Heterogeneous Catalysts for Reduction and Coupling Reactions

Reduction Reactions: The most common and synthetically valuable transformation of this compound is the reduction of its nitro group to form 3-aminoacetanilide. wikipedia.org This reaction is almost universally carried out via catalytic hydrogenation. Both heterogeneous and homogeneous catalysts are effective, with heterogeneous systems being widely used for their ease of separation.

Heterogeneous catalysts such as Palladium on carbon (Pd/C) and Nickel-Boron (Ni-B) amorphous alloys are highly efficient for this transformation. researchgate.netscispace.comresearchgate.net The reactions are typically performed using a hydrogen source, which can be hydrogen gas or a transfer agent like hydrazine (B178648) hydrate (B1144303) or polymer-supported formate (B1220265). researchgate.netresearchgate.net

| Catalyst | Hydrogen Source | Solvent | Key Features | Reference |

|---|---|---|---|---|

| Pd/C (Palladium on Carbon) | Hydrazine Hydrate | Methanol (B129727) | Common, efficient heterogeneous catalyst. | scispace.com |

| Pd/C (Palladium on Carbon) | Polymer-supported formate | Not specified | Recyclable catalyst and hydrogen source. Excellent yields (90-98%). | researchgate.net |

| Ni-B amorphous alloy | Hydrazine Hydrate | Methanol | Effective amorphous alloy catalyst. | researchgate.net |

| Skeletal Nickel (Raney Nickel) | Hydrogen Gas | Not specified | Used for efficient, high-selectivity hydrogenation of related nitro-amides. | google.com |

Coupling Reactions: Modern cross-coupling reactions like the Heck and Suzuki reactions are powerful tools for C-C bond formation. nrochemistry.comorganic-chemistry.org However, the application of these methods directly to this compound is problematic. The strong electron-withdrawing nature of the nitro group deactivates the aryl ring system, making the initial oxidative addition step of a palladium(0) catalyst, which is required for many coupling reactions, very slow or unsuccessful. nrochemistry.com For example, attempts to use this compound in a Pd-catalyzed Heck-type oxidative coupling failed to produce the desired product. wikipedia.org

Successful coupling reactions on this molecular scaffold typically involve prior modification. For instance, an aryl halide (e.g., 2-iodonitrobenzene derivatives) is used as the substrate for Suzuki or Heck couplings, as the carbon-halogen bond is readily activated by the palladium catalyst. researchgate.net

Investigation of Green Chemistry Principles in Synthetic Routes

The principles of green chemistry aim to reduce waste, use less hazardous materials, and improve energy efficiency. These concepts have been applied to the synthesis and transformation of nitroacetanilides.

Green Reduction Methods: For the reduction of the nitro group, several environmentally benign methods have been developed as alternatives to using hazardous reagents or harsh conditions.

Transfer Hydrogenation: The use of recyclable catalysts like Pd/C with a polymer-supported formate as the hydrogen donor represents a green approach, yielding amines with high efficiency. researchgate.net Nickel-Boron amorphous alloys are also effective and can be separated and potentially reused. researchgate.net

Aqueous Media: A classic green method involves the reduction of nitroarenes using zinc dust and ammonium (B1175870) chloride in water, avoiding organic solvents entirely. This method has been successfully applied to the reduction of p-nitroacetanilide and is applicable to the meta-isomer. researchgate.net

Green Synthesis of Derivatives: The formation of derivatives from the 3-aminoacetanilide precursor has also been a target for green innovation.

Solvent-Free Schiff Base Synthesis: The condensation reaction to form Schiff bases can be performed under solvent-free conditions using natural acids, such as those found in lemon juice, as a catalyst. This approach offers high yields, mild reaction conditions, and a simple work-up. scholarsresearchlibrary.com

Efficient Catalysis in Green Solvents: Rapid Schiff base synthesis has been achieved using a catalytic amount of sulfuric acid in methanol. This method is significantly faster and uses a more environmentally friendly solvent than traditional methods that require high-boiling aprotic solvents like toluene. ijacskros.com

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Analysis

Vibrational spectroscopy serves as a powerful, non-destructive tool for identifying the functional groups and probing the molecular structure of 3'-Nitroacetanilide. Fourier Transform Infrared (FTIR) and Raman spectroscopy offer complementary information based on the different selection rules governing molecular vibrations.

Fourier Transform Infrared (FTIR) Spectroscopy for Characteristic Absorption Bands

The FTIR spectrum of this compound presents a series of distinct absorption bands that act as a molecular fingerprint, confirming the presence of its key functional moieties. spectrabase.comresearchgate.net Theoretical calculations using ab initio and Density Functional Theory (DFT) methods have been employed to assign these experimental bands with a high degree of confidence. illinois.eduspectrabase.com

Key vibrational frequencies observed in the solid phase (KBr pellet) are summarized below. Aromatic C-H stretching vibrations are typically observed between 3130 and 3097 cm⁻¹. spectrabase.com The amide N-H stretching frequency is particularly noteworthy, appearing at approximately 3303 cm⁻¹. spectrabase.com The carbonyl (C=O) group of the amide linkage gives rise to a strong absorption band around 1676 cm⁻¹. nih.gov

The nitro (NO₂) group is identified by its characteristic asymmetric and symmetric stretching vibrations, which appear as two distinct bands around 1545 cm⁻¹ and 1345 cm⁻¹, respectively. spectrabase.com Other significant absorptions include the in-plane bending of the N-H group at 1548 cm⁻¹ and aromatic skeletal vibrations around 1600 cm⁻¹. spectrabase.com The substitution pattern on the benzene (B151609) ring is suggested by peaks in the 805 to 741 cm⁻¹ region, which are indicative of meta-disubstitution. spectrabase.com

Interactive Table 1: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Frequency (cm⁻¹) | Description | Reference |

| N-H Stretch | ~3303 | Amide N-H stretching vibration. | spectrabase.com |

| Aromatic C-H Stretch | 3130 - 3097 | Stretching of C-H bonds on the benzene ring. | spectrabase.com |

| C=O Stretch (Amide I) | ~1676 | Carbonyl stretching of the secondary amide. | nih.gov |

| Aromatic Skeletal Vibration | ~1600 | C=C stretching within the aromatic ring. | spectrabase.com |

| N-H Bend (Amide II) | ~1548 | In-plane bending of the N-H bond. | spectrabase.com |

| Asymmetric NO₂ Stretch | ~1545 | Asymmetrical stretching of the nitro group. | spectrabase.com |

| Symmetric NO₂ Stretch | ~1345 | Symmetrical stretching of the nitro group. | spectrabase.com |

| C-N / N-H Combination | ~1260 | Combination of N-H bending and C-N stretching. | spectrabase.com |

| Meta-Substitution Pattern | 805 - 741 | Out-of-plane C-H bending for meta-substitution. | spectrabase.com |

Raman Spectroscopy for Vibrational Mode Assignment

Complementing the FTIR data, Raman spectroscopy provides further insight into the vibrational modes of this compound, particularly for non-polar bonds and symmetric vibrations. researchgate.net The analysis of the Raman spectrum, often supported by theoretical calculations, allows for a comprehensive assignment of the molecule's vibrational landscape. nih.gov For instance, the C=O stretching mode, which is strong in the IR spectrum, is also observed in the Raman spectrum. nih.gov The symmetric stretching of the nitro group is typically a strong band in Raman spectra. Detailed analysis of both IR and Raman spectra is crucial for a complete vibrational assignment.

Analysis of Hydrogen Bonding Networks via Spectroscopic Shifts

The crystal structure of this compound is influenced by the presence of intermolecular hydrogen bonds. This is evident in its vibrational spectra. illinois.edu The position of the N-H stretching band in the FTIR spectrum is a sensitive indicator of hydrogen bonding. Compared to a free N-H group, the observed frequency at ~3303 cm⁻¹ is shifted to a lower wavenumber (a red shift). spectrabase.comnih.gov This shift signifies a weakening of the N-H bond due to its participation in a hydrogen-bonding network, likely of the N-H···O type involving the oxygen of the nitro or carbonyl group of an adjacent molecule. illinois.edunih.gov This interaction is a key feature of the compound's solid-state structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy provides an unambiguous map of the carbon and proton frameworks of the this compound molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise electronic environment and connectivity of each atom can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Mapping

The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), clearly resolves all the chemically distinct protons. The spectrum displays signals corresponding to the amide proton, the four aromatic protons, and the three methyl protons.

The amide (N-H) proton is the most deshielded, appearing as a singlet at approximately 10.4 ppm. The methyl (CH₃) protons of the acetyl group appear as a sharp singlet further upfield, around 2.12 ppm. The four protons on the aromatic ring are in different chemical environments and exhibit characteristic splitting patterns due to spin-spin coupling. A proton at the C2 position appears as a singlet or triplet at around 8.63 ppm. The proton at C6 shows a doublet of doublets around 7.90 ppm, while the protons at C4 and C5 resonate as a multiplet or triplet around 7.60 ppm.

Interactive Table 2: ¹H NMR Chemical Shift Data for this compound in DMSO-d₆

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Reference |

| -NH- (Amide) | ~10.4 | Singlet | 1H | |

| H-2 (Aromatic) | ~8.63 | Singlet (t) | 1H | |

| H-6 (Aromatic) | ~7.90 | Doublet (dd) | 1H | |

| H-4, H-5 (Aromatic) | ~7.60 | Multiplet (t) | 2H | |

| -CH₃ (Acetyl) | ~2.12 | Singlet | 3H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides definitive evidence for the carbon skeleton of this compound. The spectrum, recorded in DMSO-d₆, shows eight distinct signals, corresponding to the eight carbon atoms in the molecule. Experimental spectra are available through databases such as SpectraBase.

The carbonyl carbon (C=O) of the amide group is the most downfield signal, typically appearing around 168 ppm. The carbon atom of the methyl group (-CH₃) is found at the highest field, around 24 ppm. The six aromatic carbons resonate in the intermediate region of approximately 113 to 149 ppm. The carbon atom bonded to the nitro group (C-3) is significantly deshielded and appears at the lower end of this range, around 148 ppm. The carbon attached to the acetamido group (C-1) is found at about 140 ppm. The other aromatic carbons (C-2, C-4, C-5, C-6) have chemical shifts that are influenced by the electronic effects of the nitro and acetamido substituents. Specifically, C-2 is found around 113 ppm, C-6 at 118 ppm, C-5 at 124 ppm, and C-4 at 130 ppm.

Interactive Table 3: Predicted/Typical ¹³C NMR Chemical Shift Ranges for this compound in DMSO-d₆

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Reference |

| C=O (Carbonyl) | ~168 | |

| C-3 (Aromatic, C-NO₂) | ~148 | |

| C-1 (Aromatic, C-NH) | ~140 | |

| C-4 (Aromatic) | ~130 | |

| C-5 (Aromatic) | ~124 | |

| C-6 (Aromatic) | ~118 | |

| C-2 (Aromatic) | ~113 | |

| -CH₃ (Methyl) | ~24 |

Advanced Solid-State NMR Techniques (e.g., 15N NMR, Magic-Angle Spinning) for Polymorphic Forms and Solid-State Structure

Solid-state NMR (ssNMR) spectroscopy is a powerful tool for investigating the structure and dynamics of molecules in the solid phase. emory.edu Techniques like magic-angle spinning (MAS) are crucial for obtaining high-resolution spectra of solid samples by averaging out anisotropic interactions that would otherwise lead to broad, uninformative signals. emory.edu

While specific solid-state ¹⁵N NMR data for this compound is not extensively documented in the reviewed literature, the application of this technique to related nitroaromatic compounds and anilides provides a framework for understanding its potential. For instance, studies on 4-methyl-2-nitroacetanilide have demonstrated the utility of ¹³C and ¹⁵N cross-polarization magic-angle spinning (CP/MAS) NMR in distinguishing between polymorphic forms. researchgate.netnih.gov Polymorphism, the ability of a solid material to exist in more than one crystalline form, can significantly impact the physical and chemical properties of a compound. In the case of nitroanilides, different polymorphs can arise from variations in intermolecular hydrogen bonding and molecular conformation. brunel.ac.uk

For this compound, solid-state ¹⁵N NMR would be particularly sensitive to the electronic environment of the two nitrogen atoms—one in the amide group and one in the nitro group. The chemical shifts would provide direct information about the local structure and bonding. Combining ¹⁵N NMR with MAS and cross-polarization techniques would enhance sensitivity and resolution, allowing for the detailed characterization of any potential polymorphs. acs.org Computational studies, often used in conjunction with experimental ssNMR, can further aid in assigning spectral peaks and refining structural models. researchgate.net

Two-Dimensional NMR Methodologies for Connectivity and Conformational Studies

Two-dimensional (2D) NMR spectroscopy in solution provides invaluable information about the connectivity of atoms within a molecule. rsc.org For this compound, various 2D NMR experiments can be employed to unequivocally assign the proton (¹H) and carbon (¹³C) signals and to understand the spatial relationships between different parts of the molecule.

Common 2D NMR techniques that would be applied to this compound include:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the identification of adjacent protons. e-bookshelf.de For this compound, COSY would show correlations between the protons on the aromatic ring, helping to trace the connectivity of the benzene ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the directly attached carbons. columbia.edu This is a highly sensitive method for assigning carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. columbia.eduresearchgate.net This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different molecular fragments. For example, HMBC would show correlations from the methyl protons to the carbonyl carbon and from the aromatic protons to the carbons of the nitro group and the amide linkage.

While specific 2D NMR spectra for this compound are not detailed in the provided search results, data for related compounds and general principles of these techniques confirm their utility. rsc.orge-bookshelf.de The analysis of these spectra would provide a complete and unambiguous assignment of the ¹H and ¹³C NMR spectra.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. ubbcluj.rocentre-univ-mila.dz The absorption of photons promotes electrons from lower energy molecular orbitals (like HOMO - Highest Occupied Molecular Orbital) to higher energy ones (like LUMO - Lowest Unoccupied Molecular Orbital). ubbcluj.ro The wavelength and intensity of the absorption bands provide information about the electronic structure and the extent of conjugation in the molecule.

For this compound, the UV-Vis spectrum is expected to show absorptions arising from π → π* and n → π* transitions associated with the aromatic ring, the nitro group, and the acetamido group. davuniversity.org The presence of the nitro group, a strong electron-withdrawing group, and the acetamido group, an activating group, on the benzene ring influences the energy of the electronic transitions.

Studies on m-nitroacetanilide have shown a lower optical cut-off at around 400 nm, indicating transparency in the visible region. researchgate.net The calculated optical band gap for m-nitroacetanilide using theoretical methods was found to be 4.10 eV. researchgate.net The specific absorption maxima (λmax) are influenced by the solvent and the electronic interactions within the molecule. The conjugation between the aromatic ring and the substituents is a key factor determining the position of the absorption bands.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak [M]⁺ corresponding to its molecular weight of 180.16 g/mol . nih.gov The fragmentation pattern provides a fingerprint of the molecule. For this compound, characteristic fragmentation would likely involve the loss of the acetyl group, the nitro group, or other small neutral molecules. libretexts.org

The NIST WebBook and PubChem provide mass spectral data for this compound (also referred to as N-(3-nitrophenyl)acetamide). nih.govnist.gov The mass spectrum shows significant peaks at m/z values of 180 (molecular ion), 138, 92, and 43. nih.gov The peak at m/z 138 likely corresponds to the loss of the ketene (B1206846) molecule (CH₂=C=O) from the molecular ion. The peak at m/z 43 is characteristic of the acetyl cation [CH₃CO]⁺.

Table 1: Key Mass Spectrometry Peaks for this compound

| m/z | Relative Intensity | Probable Fragment |

|---|---|---|

| 180 | 25.8% | [M]⁺ Molecular Ion |

| 138 | 79.2% | [M - CH₂CO]⁺ |

| 92 | 45.8% | [C₆H₆N]⁺ |

| 43 | 100.0% | [CH₃CO]⁺ |

Data sourced from ChemicalBook based on MS-NW-4888. chemicalbook.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. epa.gov It is an effective method for separating and identifying the components of a mixture, making it ideal for purity assessment and impurity profiling. pomics.com

For this compound, a GC-MS analysis would confirm the identity of the main component by its retention time and its mass spectrum. It would also be able to detect and identify any impurities present in the sample, such as starting materials from the synthesis (e.g., m-nitroaniline), byproducts, or degradation products. This is crucial for quality control in chemical synthesis. fao.org Commercially available this compound is often specified with a purity of ≥98.0% as determined by GC. thermofisher.com The NIST database also contains GC-MS data for this compound, which can be used as a reference. nih.govnih.gov

X-ray Diffraction for Crystalline Structure Determination

X-ray diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystal. science.gov When a beam of X-rays strikes a crystal, the atoms in the crystal lattice diffract the X-rays in a specific pattern. By analyzing this diffraction pattern, it is possible to determine the arrangement of atoms within the crystal.

Single-crystal X-ray diffraction studies have revealed that 3-Nitroacetanilide crystallizes in a monoclinic system with the space group P2₁. asianpubs.org This non-centrosymmetric crystal structure is a prerequisite for second-harmonic generation, making it a material of interest for nonlinear optical (NLO) applications. researchgate.netresearchgate.net

Powder X-ray Diffraction (PXRD) for Crystallinity and Lattice Parameters

Powder X-ray diffraction (PXRD) is a technique used to characterize the crystalline nature of a bulk sample and to determine its lattice parameters. ncl.ac.uk Instead of a single crystal, a finely powdered sample is used, which contains a large number of small, randomly oriented crystallites. The resulting diffraction pattern consists of a series of peaks at different angles, which are characteristic of the crystal structure.

PXRD studies on 3-Nitroacetanilide have confirmed its crystalline nature, with well-defined, sharp peaks in the diffraction pattern indicating a high degree of crystallinity. researchgate.netresearchgate.netasianpubs.org The experimental d-spacing values (interplanar spacing) obtained from the PXRD pattern can be used to calculate the lattice parameters of the unit cell.

The reported lattice parameters for 3-Nitroacetanilide are consistent across different studies, confirming its monoclinic crystal system.

Table 2: Lattice Parameters of this compound from PXRD

| Parameter | Value |

|---|---|

| a | 9.762 Å to 9.767 Å |

| b | 13.287 Å to 13.298 Å |

| c | 13.226 Å to 13.272 Å |

| β | 102.99° to 102.991° |

Data sourced from multiple studies. asianpubs.orgresearchgate.net

The agreement of these parameters with those obtained from single-crystal XRD confirms the phase purity of the bulk sample. asianpubs.orgncl.ac.uk

Table 3: List of Compounds

| Compound Name |

|---|

| This compound |

| m-Nitroaniline |

| 4-methyl-2-nitroacetanilide |

Single Crystal X-ray Diffraction (SCXRD) for Absolute Configuration and Packing Arrangements

Single-crystal X-ray diffraction (SCXRD) is a definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed insights into molecular geometry, conformational parameters, and the intricate network of intermolecular interactions that govern the crystal packing. For this compound, SCXRD studies have been instrumental in elucidating its solid-state architecture, which is crucial for understanding its physical and chemical properties.

Crystallographic Data and Structure Determination

Research has shown that this compound crystallizes in the monoclinic system. researchgate.net The determination of its crystal structure reveals that it belongs to the chiral and non-centrosymmetric space group P21. researchgate.net The non-centrosymmetric nature of the crystal is a fundamental prerequisite for materials exhibiting second-order nonlinear optical (NLO) properties, making this compound a compound of interest in this field. acs.org

A significant finding from the SCXRD analysis is that the asymmetric unit of the this compound crystal contains four independent molecules. researchgate.net This indicates a complex packing arrangement where four distinct molecular conformations or environments are present within the repeating crystallographic unit. The crystallographic parameters obtained from diffraction data are summarized in the table below.

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P21 | researchgate.net |

| a (Å) | 9.767 | researchgate.net |

| b (Å) | 13.298 | researchgate.net |

| c (Å) | 13.272 | researchgate.net |

| β (°) | 102.991 | researchgate.net |

| Molecules per Asymmetric Unit (Z') | 4 | researchgate.net |

The crystallographic data for this compound is available through the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 197464. nih.gov

Absolute Configuration and Molecular Packing

The assignment to the chiral space group P21 means that the crystal structure lacks a center of inversion. This allows for the existence of a unique absolute configuration. The determination of this absolute configuration through SCXRD, typically by analyzing the resonant scattering of X-rays (anomalous dispersion) and calculating the Flack parameter, confirms the true stereochemical nature of the molecule in the crystal.

The packing of molecules in the crystalline state is dictated by a combination of intermolecular forces. In related acetanilide (B955) structures, the packing is often stabilized by a network of hydrogen bonds and other non-covalent interactions. iucr.orgmdpi.com For instance, the amide group (–NH–C=O) is a classic hydrogen-bond donor (N–H) and acceptor (C=O). It is common for N–H···O hydrogen bonds to form, linking molecules into chains, dimers, or more complex three-dimensional networks. iucr.org

Computational Chemistry and Quantum Mechanical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) has become a primary method for studying the properties of 3'-Nitroacetanilide due to its balance of computational cost and accuracy. The B3LYP functional is frequently employed in these studies. researchgate.netscience.govresearchgate.net

DFT calculations have been utilized to understand the behavior of this compound when it forms radicals. In one study, geometry optimizations of the parent molecule and eleven potential radical models were performed using the B3LYP functional with a 6-311++G(d,p) basis set. researchgate.netresearchgate.net Following optimization, the Electron Spin Resonance (ESR) parameters were calculated using the Gauge-Including Atomic Orbital (GIAO) method with the B3LYP functional and a TZVP basis set. researchgate.netresearchgate.net

The purpose of such theoretical studies is to model possible radicals and compare the calculated ESR parameters with those obtained from experimental measurements. researchgate.net This comparison helps to validate which specific radical structure corresponds to the experimental ESR spectra. researchgate.net The stability of different conformers and their corresponding radicals is assessed by comparing their energies and dipole moments. researchgate.net For instance, calculations can determine the lowest energy conformer, which is then used as the basis for modeling various radicals. researchgate.net

Table 1: Calculated Energies and Dipole Moments for Modeled this compound Radicals (B3LYP/6-311++G(d,p)) Note: The specific values for all eleven radicals are detailed in the source research but are summarized here for illustrative purposes. Data is derived from studies by Kepceoğlu et al. researchgate.net

| Radical Model | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

| Radical 1 | Value | Value |

| Radical 2 | Value | Value |

| ... | ... | ... |

| Radical 11 | Value | Value |

Theoretical geometry optimization of this compound has been performed using DFT methods, commonly with the B3LYP functional and basis sets such as 6-31+G(*) and 6-311++G(**). researchgate.net These calculations provide equilibrium configurations of the molecule in the ground state. science.govresearchgate.net The optimized geometric parameters, including bond lengths and bond angles, can then be compared with experimental data where available. derpharmachemica.com Quantum chemical calculations have shown that the shortening of C-H bond lengths and an elongation of the N-H bond length may suggest the presence of weak C-H···O and N-H···O hydrogen bonds. researchgate.net

Table 2: Selected Optimized Geometric Parameters of this compound (DFT/B3LYP) Note: This table presents a selection of typical bond lengths and angles. Values can vary slightly depending on the basis set used. researchgate.netderpharmachemica.com

| Parameter | Bond/Angle | Calculated Value (6-311G(d,p)) |

| Bond Lengths (Å) | ||

| C=O | Value | |

| C-N (amide) | Value | |

| C-C (ring avg.) | Value | |

| N-O (nitro) | Value | |

| Bond Angles (°) | ||

| C-C-N (amide) | Value | |

| O-C-N (amide) | Value | |

| C-N-C (amide) | Value |

DFT calculations are instrumental in analyzing the vibrational spectra of this compound. Theoretical vibrational frequencies are computed, often using the B3LYP method with basis sets like 6-31+G(*) or 6-311++G(**). researchgate.net The results are compared with experimental Fourier-Transform Infrared (FT-IR) and Raman spectra. researchgate.netasianpubs.org

A complete vibrational analysis is often performed where the theoretical wavenumbers are scaled to correct for anharmonicity and limitations of the computational method. researchgate.net The Potential Energy Distribution (PED) is used to assign the calculated vibrational modes to specific molecular motions, such as stretching, bending, or torsion. researchgate.net For example, the asymmetric and symmetric stretching modes of the nitro (NO₂) group are assigned to specific bands in the calculated and experimental spectra. Similarly, the characteristic N-H and C=O stretching vibrations of the acetylamino group are identified. asianpubs.org Theoretical calculations have noted a redshift in the N-H stretching wavenumber, indicating a weakening of the N-H bond. orientjchem.org

Table 3: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound Note: This table shows a selection of key vibrational modes. Calculated values are often scaled. researchgate.netasianpubs.org

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated (HF/6-31G*) (cm⁻¹) | Assignment Description |

| N-H Stretch | 3304 | 3456 | Stretching of the amide N-H bond |

| C-H Stretch (Aromatic) | 3130, 3097 | Value | Stretching of C-H bonds in the phenyl ring |

| C=O Stretch | 1673, 1676 | 1774 | Stretching of the carbonyl group (Amide I) |

| NO₂ Asymmetric Stretch | 1545, 1646 | 1669 | Asymmetric stretching of the nitro group |

| NO₂ Symmetric Stretch | 1345, 1426 | 1413 | Symmetric stretching of the nitro group |

| C-N Stretch (Amide) | 1260 | Value | Stretching of the amide C-N bond |

The electronic properties of this compound have been investigated through analyses of charge distribution and molecular orbitals. rasayanjournal.co.in Natural Bond Orbital (NBO) and Mulliken population analyses are used to determine the charges on individual atoms. researchgate.netderpharmachemica.com These charge distributions provide insight into the chemical reactivity of different sites within the molecule. researchgate.net

Molecular Electrostatic Potential (MEP) maps are generated to visualize the electronic charge distribution. derpharmachemica.comrasayanjournal.co.in These maps identify the negative potential sites, typically located on electronegative atoms like oxygen, and positive potential sites, usually around hydrogen atoms. rasayanjournal.co.in These sites indicate regions susceptible to electrophilic and nucleophilic attack, respectively, and can provide information about intermolecular interactions. rasayanjournal.co.in

The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. rasayanjournal.co.in The energy gap between the HOMO and LUMO indicates the molecule's chemical stability and reactivity; a smaller gap suggests that charge transfer can occur more readily within the molecule. derpharmachemica.comrasayanjournal.co.in For this compound, the HOMO-LUMO energy gap has been calculated using the B3LYP/6–31+G(d) method to be approximately 4.10 eV in the gas phase. rasayanjournal.co.in

Calculation of Vibrational Frequencies and Simulation of Spectroscopic Data

Ab Initio Methods for High-Accuracy Property Prediction

Ab initio (from first principles) methods are also employed to study this compound, providing high-accuracy predictions of its properties without reliance on empirical parameters.

Hartree-Fock (HF) calculations, a fundamental ab initio method, have been used to investigate the molecular structure and vibrational spectra of this compound, often with the 6-31G* or 6-31+G(d) basis sets. orientjchem.orgrasayanjournal.co.inresearchgate.net While HF provides a foundational level of theory, it is often used in conjunction with DFT to provide a comparative analysis of the results. researchgate.netrasayanjournal.co.in

These computational methods are also used to predict the thermochemical properties of the molecule, such as entropy (S), heat capacity (Cp), and the change in enthalpy (ΔH), over a range of temperatures. rasayanjournal.co.inresearchgate.net Statistical thermodynamics is used to derive these properties from the calculated harmonic vibrational frequencies. rasayanjournal.co.in Studies have shown that these thermodynamic functions generally increase with temperature, which is attributed to the intensification of molecular vibrational intensities. researchgate.net

Table 4: Calculated Thermodynamic Properties of this compound at 298.15 K Data derived from studies by Boukabcha et al. rasayanjournal.co.in

| Method/Basis Set | Entropy (S) (J/mol·K) | Heat Capacity (Cp) (J/mol·K) | Enthalpy Change (ΔH) (kJ/mol) |

| HF/6–31+G(d) | Value | Value | Value |

| DFT/6–31+G(d) | 479.94 | 196.31 | 34.79 |

Calculation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) properties are crucial for applications in optoelectronics and photonics. Materials with significant NLO effects can alter the properties of light, enabling technologies like frequency conversion and optical signal processing. scirp.org Quantum chemical calculations are a powerful tool for predicting the NLO response of molecules. For acetanilide (B955) derivatives, these properties are often computed using Density Functional Theory (DFT), particularly with the B3LYP functional. researchgate.netnih.gov

Key NLO parameters include the electric dipole moment (μ) and the first hyperpolarizability (β). The dipole moment provides information about the charge distribution and polarity of the molecule, while the first hyperpolarizability quantifies the second-order NLO response. A high β value is indicative of a strong NLO response.

For this compound, theoretical calculations have been performed to determine these properties. A study using the Hartree-Fock method found its calculated first hyperpolarizability to be comparable to similar derivatives, marking it as an attractive molecule for future NLO studies. researchgate.net DFT studies on its isomer, p-nitroacetanilide, have also involved the computation of the electric dipole moment and first hyperpolarizability to evaluate its NLO potential. researchgate.netnih.gov Furthermore, DFT calculations have been used to determine the dipole moments for various conformers of this compound, revealing how molecular geometry influences this fundamental electronic property. researchgate.net

| Conformer | Dipole Moment (Debye) |

|---|---|

| Conformer 1 | 4.5813 |

| Conformer 2 | 1.5943 |

| Conformer 3 | 4.9754 |

| Conformer 4 | 1.4244 |

| Conformer 5 | 4.8631 |

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide a detailed view of the conformational landscape—the collection of three-dimensional shapes a molecule can adopt—and the nature of its interactions with surrounding molecules.

The foundation for an accurate MD simulation is a robust molecular force field, and tools like the Automated Topology Builder (ATB) are available to develop such force fields for molecules like this compound. The initial step in understanding the conformational landscape often involves a conformational search using quantum mechanical methods. For this compound, conformational analysis has been performed using DFT to identify stable conformers and their relative energies. researchgate.netresearchgate.net This analysis reveals the most likely shapes the molecule will assume. For instance, studies have identified several stable conformers of this compound, calculating their energies to determine the most stable structure. researchgate.net

While detailed MD simulation studies focusing specifically on the conformational landscapes of this compound are not extensively published, the foundational work on its conformers and the availability of force field development tools pave the way for such investigations. researchgate.net Related studies on acetanilide derivatives have employed MD simulations to refine understanding of solute-solvent interactions.

| Conformer | Relative Energy (kcal/mol) |

|---|---|

| Conformer 1 | 0.00 |

| Conformer 2 | 1.64 |

| Conformer 3 | 2.53 |

| Conformer 4 | 3.00 |

| Conformer 5 | 3.80 |

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

QSPR and QSAR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a compound and its physical properties (QSPR) or biological activities (QSAR). nih.govum.si These models use numerical descriptors derived from the molecular structure to predict the properties of new or untested compounds. nih.gov

Topological indices are numerical descriptors that quantify the topology of a molecule's graph representation (atoms as vertices, bonds as edges). researchgate.netresearchgate.net They capture information about molecular size, shape, branching, and connectivity. These indices are widely used in QSPR/QSAR because they can be calculated quickly and efficiently from the 2D structure of a molecule. researchgate.net

Different categories of topological indices exist, including degree-based, distance-based, and counting-related indices. researchgate.net Studies on related compounds, such as o-nitroacetanilide, have utilized degree-based topological indices for QSPR and QSAR analyses. researchgate.net For example, K-Banhatti and Zagreb type indices have been computed for various drug molecules to develop regression models that predict their physicochemical properties. researchgate.net The Molconn-Z software is capable of calculating a wide array of topological descriptors, including molecular connectivity indices and electrotopological state indices, which have been used in QSAR studies of nitroaromatic compounds. ut.ac.ir These approaches demonstrate a well-established methodology for creating predictive models based on molecular structure. nih.gov

A critical aspect of computational chemistry is the validation of theoretical models by comparing calculated data with experimental results. For this compound, quantum chemical calculations of its vibrational wavenumbers using DFT and Hartree-Fock methods have been compared with experimental FT-IR spectra. researchgate.netresearchgate.net This comparison allows for the assignment of vibrational modes and confirms the accuracy of the computational model. The red shift observed in the N-H stretching wavenumber, for example, indicates a weakening of the bond, which is a verifiable prediction. researchgate.net

More broadly, QSAR/QSPR studies on the class of nitroaromatic compounds provide excellent examples of correlating theoretical descriptors with experimental data. These models have successfully predicted a range of properties, demonstrating the practical utility of the approach.

| Theoretical Descriptor Type | Experimental Property/Data | Compound Class | Reference |

|---|---|---|---|

| Calculated Vibrational Frequencies (DFT/HF) | FT-IR Spectra | This compound | researchgate.net |

| Topological, Quantum-Chemical Descriptors | Toxicity (pIGC50) in Tetrahymena pyriformis | Nitroaromatics | nih.gov |

| GETAWAY (GEometry, Topology, and Atom-Weights AssemblY) Descriptors | Rodent Carcinogenicity (TD50) | Nitrocompounds | nih.gov |

| Quantum Chemical & Topological Descriptors | Impact Sensitivity (h50%) | Nitro Compounds (Aromatics, Aliphatics) | researchgate.net |

Advanced Research Applications and Functional Materials

Materials Science: Development of Non-Linear Optical (NLO) Materials

Organic materials with non-linear optical (NLO) properties have been extensively studied for their potential in applications such as second harmonic generation, frequency mixing, and electro-optic modulation. researchgate.netscirp.org These materials are favored over their inorganic counterparts due to potentially higher nonlinearities and rapid response times. asianpubs.org 3'-Nitroacetanilide, also known as m-nitroacetanilide (mNAa), has emerged as a promising candidate in this area. researchgate.netasianpubs.org For a material to exhibit NLO properties, it should possess a highly conjugated π-electron system influenced by electron donor and acceptor groups. scirp.org

Research into this compound and its derivatives focuses on their potential for creating NLO materials with significant electronic properties. smolecule.com The specific placement of the nitro group on the aromatic ring influences the compound's chemical reactivity and contributes to its NLO characteristics. smolecule.com Derivatives of nitroaniline, the parent compound of this compound, have shown considerable NLO properties, making them suitable for optoelectronic applications. smolecule.com Studies on related acetanilide (B955) derivatives, such as Acetoacetanilide and p-aminoacetanilide, have also revealed their potential as NLO materials. scirp.org The investigation of these compounds often involves theoretical and experimental approaches to understand their structure-property relationships. researchgate.net

The development of large, high-quality single crystals is crucial for evaluating the NLO properties of materials like this compound. asianpubs.org Researchers have successfully grown single crystals of m-Nitroacetanilide (mNAa) using the slow evaporation method from solutions of methanol (B129727) or acetone. researchgate.netasianpubs.org

Various characterization techniques are employed to analyze the grown crystals. Single crystal X-ray diffraction (XRD) is used to determine the crystal structure and unit cell parameters. researchgate.netscirp.org For instance, mNAa has been found to crystallize in the monoclinic system. scirp.orgasianpubs.org Fourier-transform infrared (FTIR) spectroscopy helps in identifying the functional groups present in the molecule, while UV-visible spectroscopy is used to assess the optical transparency of the crystal, a key requirement for NLO applications. researchgate.netscirp.orgasianpubs.org Studies have shown that mNAa crystals are transparent in the visible and near-infrared regions, which is essential for their use in NLO devices. scirp.org The second harmonic generation (SHG) efficiency, a measure of the NLO property, is also determined for these crystals. researchgate.net

Table 1: Crystal and Optical Properties of m-Nitroacetanilide (mNAa)

| Property | Value | Reference |

| Crystal System | Monoclinic | scirp.orgasianpubs.org |

| Space Group | P21 | asianpubs.org |

| Unit Cell Parameters (a, b, c) | a = 9.7609 Å, b = 13.3084 Å, c = 13.3124 Å | scirp.org |

| Unit Cell Angle (β) | 103.15° | scirp.org |

| Unit Cell Volume | 1683.8 ų | scirp.org |

| Optical Transparency Range | 340 nm - 1100 nm | scirp.org |

| Maximum Transmittance | ~61% (for 3 mm thickness) | scirp.org |

This table presents data on the crystallographic and optical properties of m-Nitroacetanilide (mNAa) as reported in scientific literature.

Investigation of this compound Derivatives for Optoelectronic Applications

Polymer Science: Incorporation into Novel Polymeric Systems

In polymer science, this compound is explored for its potential to be incorporated into novel polymeric systems, particularly those with engineered electrical properties. smolecule.com

Copolymers have been synthesized using aniline (B41778) and 3-nitroaniline (B104315) as monomers in varying mole ratios. smolecule.com The inclusion of the 3-nitroaniline unit, which is structurally related to this compound, aims to modify the electronic properties of the resulting polymer.

The synthesized copolymers are characterized to assess their properties and performance. While the yields of these copolymers may be lower compared to homopolymers like polyaniline, they have been found to exhibit comparable electrical properties. smolecule.com This makes them interesting for potential applications in electronics where specific conductive characteristics are required. smolecule.com

Synthesis of Copolymers with Engineered Electrical Conductivity

Pharmaceutical and Medicinal Chemistry Research

This compound serves as a building block in organic synthesis, including the preparation of compounds with potential pharmaceutical applications. chemicalbook.com It is a precursor in the synthesis of various organic molecules. smolecule.com For instance, the reduction of the nitro group to an amino group can lead to derivatives with potentially enhanced biological activity. smolecule.com While its isomer, 4'-Nitroacetanilide, is noted as an intermediate in the synthesis of pharmaceuticals, the direct applications of this compound in this area are primarily as a synthetic intermediate. solubilityofthings.commetoree.com

Exploration as a Precursor for Analgesic and Antipyretic Agents

This compound is recognized in pharmaceutical research as a key precursor in the synthesis of widely used analgesic (pain-relieving) and antipyretic (fever-reducing) agents. smolecule.com Its primary role in this context is as a starting material for the production of paracetamol (acetaminophen). smolecule.com The synthesis process involves the chemical reduction of this compound to form p-aminophenol, which is subsequently acetylated to yield the final paracetamol drug product. smolecule.com This synthetic route represents an alternative to the traditional method that employs acetic anhydride. smolecule.com While acetanilide itself was one of the first aniline derivatives identified to have analgesic and antipyretic properties, its use was discontinued (B1498344) due to significant toxic side effects. wikipedia.org It was later discovered that acetanilide is metabolized in the body to paracetamol, which is the actual compound responsible for its therapeutic effects. wikipedia.org

Role as a Chemical Intermediate in the Synthesis of Diverse Drug Candidates

Beyond its specific application in paracetamol synthesis, this compound serves as a versatile chemical intermediate for a range of compounds in pharmaceutical and organic chemistry. smolecule.comlookchem.com Its chemical structure, featuring functional groups that are amenable to further transformations, makes it a valuable building block for more complex molecules. smolecule.com It is utilized in the synthesis of various organic compounds, including dyes and other pharmaceuticals. smolecule.comlookchem.com The compound's utility extends to the preparation of chalcones and N-chloroamines, highlighting its adaptability in different synthetic strategies. chemicalbook.com The presence of the nitro group on the acetanilide structure is particularly important as it can be reduced to an amine, a common step in building more complex pharmaceutical agents. Derivatives of nitroacetanilide are considered important intermediates in the dyestuff industry and for producing veterinary drugs. google.com

Molecular Docking Studies for Potential Biological Target Interactions and Drug Design

Molecular docking is a computational technique used to predict how a molecule binds to a target, such as a protein or enzyme, providing insight into its potential biological activity. While studies focusing specifically on this compound are not extensively detailed, research on its derivatives demonstrates the utility of this approach. For example, molecular docking studies have been performed on nitro-substituted benzamide (B126) derivatives to evaluate their anti-inflammatory potential by predicting their binding efficiency to enzymes like inducible nitric oxide synthase (iNOS). nih.gov These studies revealed that the number and orientation of nitro groups significantly influence binding to the enzyme's active site. nih.gov Similarly, docking simulations are used to analyze interactions of acetanilide analogs with targets like cyclooxygenase to assess potential analgesic activity. In one study, molecular docking was used to predict the binding interactions of 3-nitroacetanilide with the EGFR tyrosine kinase domain, a common target in cancer therapy. researchgate.net Such computational analyses are crucial in modern drug design for screening potential drug candidates and understanding their mechanism of action at a molecular level. lookchem.comscience.gov

Investigations into Structure-Activity Relationships for Therapeutic Development

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. By making systematic modifications to a molecule, researchers can identify which parts are essential for its therapeutic effects. For nitroacetanilide derivatives, SAR studies have shown that alterations to the acetanilide structure can lead to significant variations in biological activity. For instance, the introduction of different substituents, such as halogens, has been linked to enhanced potency against specific microbial strains. The development of nitrone derivatives, which can be synthesized from nitro compounds, is an area of extensive research aimed at creating new therapeutics with improved biological properties for diseases associated with oxidative stress. researchgate.net The chemical and pharmacological properties of these derivatives are highly dependent on the nature and position of the substituents on the core structure. researchgate.net This principle is broadly applied in developing new therapeutic agents, where derivatives of a lead compound are synthesized and tested to optimize efficacy and reduce toxicity. ajprd.com

Environmental Chemistry and Monitoring

Assessment of Environmental Occurrence and Fate in Industrial Effluents and Landfills

Nitroaromatic compounds, including nitroacetanilides, are recognized as potential environmental contaminants due to their widespread use as intermediates in various industries such as dye, pharmaceutical, and pesticide manufacturing. epa.gov Consequently, they are monitored in environmental studies because of their potential presence in industrial waste. smolecule.com Industrial activities are a primary source of these compounds entering the environment, with discharges of industrial effluents being a significant pathway. environmentclearance.nic.inuns.ac.id While specific data on this compound concentrations in landfills is limited, the general class of nitroaromatics is subject to environmental assessment. epa.gov The handling, storage, and use of hazardous chemicals in industrial settings necessitate strict control measures to prevent environmental contamination. environmentclearance.nic.in

Development of Analytical Methods for Detection and Quantification in Environmental Matrices (e.g., Soil, Water)

The detection and quantification of nitroaromatic compounds in environmental samples like soil and water are crucial for monitoring and risk assessment. Various analytical methods have been developed for this purpose. researchgate.net High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for the determination of nitroanilines, which are structurally related to nitroacetanilides, in environmental water samples. researchgate.netnih.gov